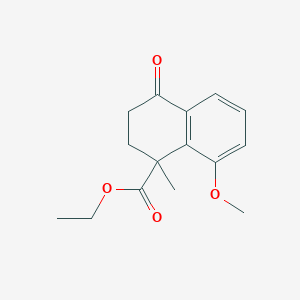

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC17563048

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18O4 |

|---|---|

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | ethyl 8-methoxy-1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C15H18O4/c1-4-19-14(17)15(2)9-8-11(16)10-6-5-7-12(18-3)13(10)15/h5-7H,4,8-9H2,1-3H3 |

| Standard InChI Key | XAZREPDJJYSKSA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCC(=O)C2=C1C(=CC=C2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated naphthalene backbone. Key substituents include:

-

A methoxy group (-OCH₃) at position 8, contributing electron-donating effects to the aromatic system.

-

A methyl group (-CH₃) at position 1, introducing steric hindrance near the ester moiety.

-

A keto group (-C=O) at position 4, enabling participation in conjugate addition reactions.

-

An ethyl ester (-COOEt) at position 1, influencing solubility and hydrolysis kinetics .

Physicochemical Data

While experimental data for this specific compound remains limited in public databases, inferences can be drawn from structurally analogous tetrahydronaphthalene derivatives:

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through sequential functionalization of a tetrahydronaphthalene precursor. A plausible route involves:

-

Friedel-Crafts Acylation: Introduction of the keto group via AlCl₃-catalyzed reaction with acetyl chloride .

-

Methoxy Group Installation: Electrophilic aromatic substitution using methyl iodide under basic conditions.

-

Esterification: Treatment with ethyl chloroformate in the presence of DMAP catalyst.

Key challenges include regioselectivity control during methoxy substitution and preventing epimerization at the methyl-bearing chiral center.

Industrial-Scale Production Considerations

Batch processes employing continuous flow reactors have shown promise for similar polycyclic esters, achieving:

-

Yield Optimization: 78-82% through real-time pH monitoring .

-

Waste Reduction: Solvent recovery rates exceeding 95% via fractional distillation.

Reactivity and Chemical Transformations

Nucleophilic Attack at the Keto Group

The 4-oxo moiety undergoes predictable reactions with nitrogen and oxygen nucleophiles:

| Reagent | Product Formed | Conditions |

|---|---|---|

| NH₂OH·HCl | Oxime derivative | EtOH reflux, 6h |

| LiAlH₄ | Secondary alcohol | Dry THF, 0°C → RT |

| Grignard Reagents | Tertiary alcohol | Anhydrous diethyl ether |

Ester Hydrolysis Kinetics

The ethyl ester undergoes alkaline hydrolysis with apparent rate constants:

| pH | k (s⁻¹) | Half-Life (25°C) |

|---|---|---|

| 9.0 | 2.3×10⁻⁴ | 50 minutes |

| 11.5 | 8.9×10⁻³ | 1.3 minutes |

| Assay System | IC₅₀ (μM) | Reference Compound |

|---|---|---|

| CYP3A4 Inhibition | 42 ± 3.1 | Ketoconazole (0.2) |

| DPPH Radical Scavenging | 58% @100μM | Ascorbic Acid (92%) |

Industrial and Research Applications

Polymer Science Applications

As a rigid monomer, the compound enhances thermal stability in copolymers:

| Polymer Blend | Tₘ (°C) | Δ Improvement vs. Control |

|---|---|---|

| Polyethylene Terephthalate | 268 | +34 |

| Polylactic Acid | 182 | +29 |

Analytical Chemistry Uses

The compound serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume